molecular formula C7H16ClNO B13343146 2-(Ethylamino)cyclopentan-1-ol hydrochloride

2-(Ethylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B13343146
M. Wt: 165.66 g/mol
InChI Key: XKQJJTZDPHPCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)cyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an ethylamino group and a hydroxyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with ethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

2-(Ethylamino)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-(Ethylamino)cyclopentan-1-ol hydrochloride can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride: Similar structure but with an aminoethyl group instead of an ethylamino group.

    Cyclopentanone derivatives: Compounds with similar cyclopentane ring structures but different substituents.

    N-substituted cyclopentan-1-ol derivatives: Compounds with various N-substituents on the cyclopentan-1-ol scaffold.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(ethylamino)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-8-6-4-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H

InChI Key

XKQJJTZDPHPCLJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC1O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.